molecular formula C13H11FO B6370852 5-(4-Fluorophenyl)-3-methylphenol CAS No. 1261945-52-1

5-(4-Fluorophenyl)-3-methylphenol

Cat. No.: B6370852
CAS No.: 1261945-52-1
M. Wt: 202.22 g/mol
InChI Key: GZKNSPCLWFFYDI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methylphenol: is an aromatic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a hydroxyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction between 4-fluorophenylboronic acid and 3-methylphenol in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(4-Fluorophenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the durability and stability of these materials .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 5-(4-Fluorophenyl)-3-methylphenol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl rings. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKNSPCLWFFYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683689
Record name 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-52-1
Record name 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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